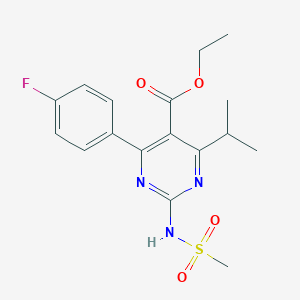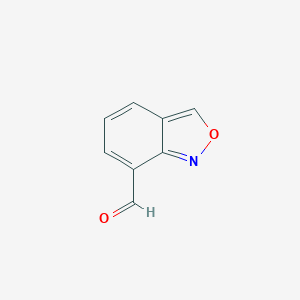
4-Chloro-3-nitropyridine
Vue d'ensemble
Description
4-Chloro-3-nitropyridine (4-CNP) is an organic compound with a wide range of applications in the laboratory and in the field of scientific research. It is a versatile molecule that has been used in a variety of contexts, ranging from synthesis to drug discovery and development. 4-CNP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of other organic compounds, such as esters, amides, and nitrates. Furthermore, 4-CNP has been used in the development of drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Régulateur de viscosité
4-Chloro-3-nitropyridine peut être utilisé comme régulateur de viscosité . Cette propriété est essentielle dans diverses applications industrielles où le contrôle du flux des fluides est nécessaire.
Synthèse de médicaments anti-ulcéreux
Ce composé est utilisé dans la synthèse de médicaments anti-ulcéreux . Par exemple, il peut être utilisé pour synthétiser la Pirénzepine, un médicament utilisé pour traiter les ulcères peptiques.
Synthèse de médicaments anti-VIH
This compound est utilisé dans la synthèse de composés Dizazo, qui sont utilisés comme médicaments anti-VIH . Ces médicaments inhibent la réplication du virus VIH, ralentissant ainsi la progression de la maladie.
Inhibiteur de la biosynthèse des leucotriènes
Il peut être utilisé comme inhibiteur de la biosynthèse des leucotriènes . Les leucotriènes sont des médiateurs de l'inflammation, et leur inhibition peut aider au traitement de maladies inflammatoires telles que l'asthme et la rhinite allergique.
Intermédiaire pesticide
This compound est utilisé comme intermédiaire dans la synthèse de pesticides . Cela le rend précieux dans l'industrie agricole pour la production de substances efficaces de lutte antiparasitaire.
Matière première en synthèse organique
C'est une matière première et un intermédiaire importants utilisés en synthèse organique . Cela comprend la production de produits pharmaceutiques, d'agrochimiques et de colorants.
Mécanisme D'action
Target of Action
It is known that nitropyridines, a class of compounds to which 4-chloro-3-nitropyridine belongs, are used in the synthesis of various pharmaceutical and agrochemical compounds .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
It is known that nitropyridines can be used to synthesize a series of 2-substituted-5-nitro-pyridines . These compounds can have various applications in the pharmaceutical industry.
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that its bioavailability and pharmacokinetic properties would depend on the specific context of its use.
Result of Action
Given its use in the synthesis of various pharmaceutical and agrochemical compounds , it can be inferred that the compound’s action would result in the creation of these synthesized products.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . In the event of a fire, it can lead to the release of irritating gases and vapors . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy.
Safety and Hazards
Orientations Futures
4-Chloro-3-nitropyridine is a key intermediate in medicinal products and can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow systems and microreaction technology can improve the safety and efficiency of its synthesis .
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that nitropyridines can influence cell function
Molecular Mechanism
It is known that nitropyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions .
Propriétés
IUPAC Name |
4-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRPRKONYTVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370941 | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13091-23-1 | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common synthetic applications of 4-Chloro-3-nitropyridine?
A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds.
- Ullmann Coupling: It undergoes Ullmann coupling reactions to yield dinitro-bipyridyl and -biquinolyl compounds, which are precursors to dipyrido- and diquinolino-pyridazines and their N-oxides. []
- Nucleophilic Aromatic Substitution: The chlorine atom readily undergoes nucleophilic aromatic substitution with various nucleophiles. For instance, it reacts with primary aromatic amines, resulting in the formation of 4-arylamino-3-nitropyridines. [] These reactions often proceed through an interesting mechanism involving heterocyclic ring opening and closure. []
- Heterocycle Formation: this compound is utilized in synthesizing diverse heterocyclic systems. For example, it reacts with (2R,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol to afford intermediates towards adenosine deaminase inhibitors. [] It also participates in the formation of 3,6-Diazaphenothiazines through reactions with sodium 3-amino-2-pyridinethiolate. []
Q2: Can you describe an unusual reaction pathway observed with this compound?
A: Interestingly, reactions of this compound don't always follow typical substitution patterns. For instance, with benzyl N-hydroxy-N-phenylcarbamate, it undergoes a reaction leading to the introduction of a 2-aminophenyl group. [] This transformation is thought to proceed through a mechanism akin to the benzidine rearrangement. []
Q3: How does this compound contribute to the synthesis of fused heterocyclic systems?
A: This compound has proven valuable in accessing ring-fused pyridazines. Reduction of the dinitrobipyridyl and -biquinolyl compounds obtained from the Ullmann coupling of this compound gives rise to these ring-fused systems. [] Furthermore, it plays a crucial role in constructing pyrido[3,4-e]-as-triazines and pyrido[4,3-e]-as-triazines through reactions with hydrazine hydrate and guanidine, respectively. []
Q4: Are there examples of this compound being used in synthesizing analogues of natural products?
A: Yes, researchers have utilized this compound in the synthesis of 6,11-Dimethyl-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline, an aza-analogue of the natural product ellipticine, known for its anti-cancer properties. [] This synthesis highlights the potential of this compound as a starting material for exploring biologically relevant structures.
Q5: What spectroscopic data are available for characterizing this compound?
A: Studies have employed both ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound and its derivatives. The UV spectra of arylaminonitropyridines, synthesized from this compound, exhibit a characteristic band in the 350–420 mµ region. This absorption band provides insights into the contribution of a “quinonoid” charge-transfer form to the excited state of these compounds. [] Additionally, IR spectroscopy provides information on the N-H stretching frequencies of these molecules. The position of these frequencies can be correlated with observations made from UV spectral data. []
Q6: Beyond the examples provided, are there other synthetic applications of this compound?
A: this compound is a valuable synthon for diverse molecules. Notably, it's been explored in the synthesis of CRF ligands through Suzuki and Negishi couplings with 3-pyridyl boronic acids or halides. [, ] Additionally, it finds application in the preparation of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

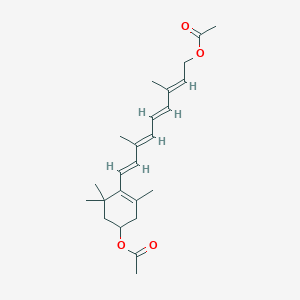
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
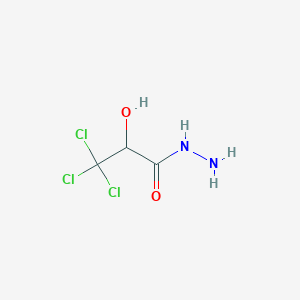
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

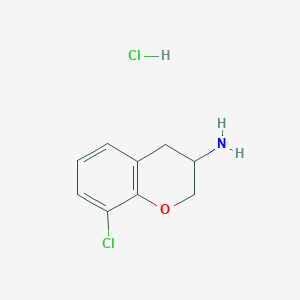
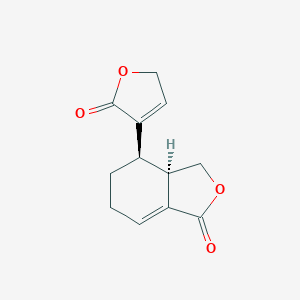
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

